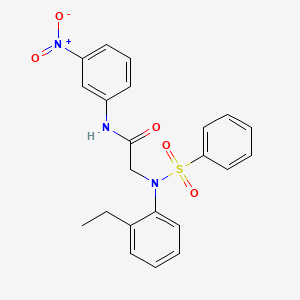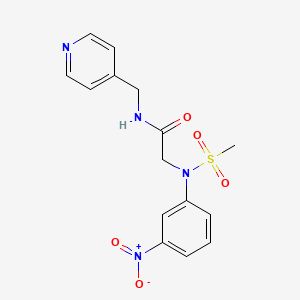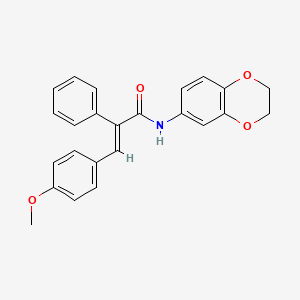
N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that regulates intracellular pH.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the migration and invasion of cancer cells, which is a critical step in the metastasis of cancer. In addition, N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases.
Wirkmechanismus
N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the Na+/H+ exchanger (NHE), which is a membrane protein that regulates intracellular pH. NHE is involved in many physiological processes, including cell volume regulation, cell proliferation, and apoptosis. N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide binds to the extracellular domain of NHE and inhibits its activity, leading to a decrease in intracellular pH. This decrease in pH can have various effects on cellular processes, including the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix. In addition, N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent inhibitor of NHE and has been extensively studied for its potential applications in scientific research. N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to synthesize and is commercially available. However, there are also some limitations to the use of N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It can be cytotoxic at high concentrations and can have off-target effects on other membrane proteins. In addition, the effects of N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can be cell-type specific and can vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is the development of more potent and selective inhibitors of NHE. Another direction is the study of the effects of N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide on other cellular processes, such as autophagy and mitochondrial function. N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential applications in drug delivery, and there is potential for the development of N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide-based drug delivery systems. Finally, the study of the effects of N~2~-(2-ethylphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in animal models of cancer and inflammatory diseases could lead to the development of new therapies for these diseases.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-2-17-9-6-7-14-21(17)24(31(29,30)20-12-4-3-5-13-20)16-22(26)23-18-10-8-11-19(15-18)25(27)28/h3-15H,2,16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFNRWCFTKFFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3533386.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(1-naphthyl)acetamide](/img/structure/B3533399.png)
![N-({[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-phenylpropanamide](/img/structure/B3533400.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B3533405.png)
![2-methyl-N-[3-({[(1-naphthylacetyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3533418.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3533447.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3533448.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3533449.png)
![ethyl 1-[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3533466.png)

